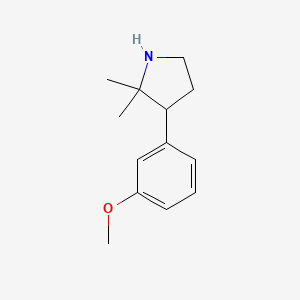

3-(3-Methoxyphenyl)-2,2-dimethylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including low-temperature conversions, Baeyer-Villiger reactions, and Hantzsch condensation reactions. For instance, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol involved an alternate route via a Baeyer-Villiger reaction on the substituted benzaldehyde precursor . Another example is the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, which was achieved through microwave irradiation in the presence of iodine under solvent-free conditions .

Molecular Structure Analysis

The molecular structures of these compounds are often complex and exhibit interesting features such as hydrogen bonding and dimer formation. For example, three N-aryl-substituted 3-hydroxypyridin-4-ones exhibit mutually hydrogen-bonded dimeric pairs . The crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile shows that the pyrazole, pyridine, and pyran rings are almost coplanar with each other .

Chemical Reactions Analysis

The chemical reactivity of these compounds varies, with some showing stability to air oxidation while others decompose upon extended exposure to the atmosphere. The reactivities of the pyridinols toward chain-carrying peroxyl radicals in homogeneous organic solution were examined by studying the kinetics of radical-initiated styrene autoxidations under controlled conditions . Electrochemical behavior studies of unsymmetrical dihydropyridines in protic medium have shown that reductions and oxidations can lead to various cyclic compounds depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The basicities of the pyridinols approach physiological pH with increasing electron density in the ring . The crystal packing is often stabilized by intermolecular hydrogen bond interactions . The crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine exhibits both intra and intermolecular hydrogen bonds and adopts a flat boat conformation in the dihydropyridine ring .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Enantioselective Michael Reactions : The compound has been used in enantioselective Michael reactions with chiral secondary enaminoesters, leading to (Z)-adducts with good to excellent diastereoselectivity. This process is instrumental in synthesizing various pyrrolidine derivatives (Revial et al., 2000).

Electrochemical Behavior : A study explored the electrochemical behavior of related dihydropyridine derivatives in protic medium, providing insights into the reduction and oxidation processes of these compounds (David et al., 1995).

Molecular Docking and DNA Binding : A related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and its structure elucidated through various spectroscopic methods. It showed significant DNA binding capabilities and potential cytotoxicity against cancer cell lines, highlighting its potential in biomedical research (Mushtaque et al., 2016).

Applications in Material Science

Density and Viscosity Studies : Research on dihydropyridine derivatives in dimethyl sulfoxide at different temperatures helps understand the solute-solvent interactions, which is crucial for material science applications (Baluja & Talaviya, 2016).

Helical Structure in Polymers : The oligomerization of phenyl isocyanate derivatives initiated by lithium amide of (S)-(−)-2-(methoxymethyl)pyrrolidine led to oligomers with optically active groups. This study aids in understanding the formation of helical structures in polymers, which is significant for advanced material development (Maeda & Okamoto, 1998).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or synthetic chemistry, future research could involve further exploration of its properties, potential uses, and methods of synthesis .

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-2,2-dimethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)12(7-8-14-13)10-5-4-6-11(9-10)15-3/h4-6,9,12,14H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLTWORBSKGUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)